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molecular formula C17H17N B052470 1,2-Bis(ethenyl)benzene;4-ethenylpyridine CAS No. 9017-40-7

1,2-Bis(ethenyl)benzene;4-ethenylpyridine

Cat. No. B052470
M. Wt: 235.32 g/mol
InChI Key: HUEZUDXJCGHIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04295952

Procedure details

One of the membranes thus obtained (C) was treated with an aqueous ethanol solution of NaOH to convert the --SO3H groups to their sodium salt form. The membrane (C) was then spread on one side with a mixture of the following molar composition: 90% of 4-vinylpyridine, 10% of divinylbenzene and 1% (by moles with respect to the total moles of monomers) dibenzoylperoxide and then was heated in a reactor at 80° C. for 3 hours to effect copolymerization to finally obtain an 0.05 mm thick 4-vinylpyridine/divinylbenzene copolymer layer on one side of the sulfonated membrane (C).
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Na].[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13].C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(O)C>[CH:4]([C:6]1[CH:11]=[CH:10][N:9]=[CH:8][CH:7]=1)=[CH2:5].[CH:12]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]=[CH2:21])=[CH2:13] |f:0.1,7.8,^1:2|

Inputs

Step One
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=C(C=CC=C1)C=C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
copolymerization

Outcomes

Product
Name
Type
product
Smiles
C(=C)C1=CC=NC=C1.C(=C)C1=C(C=CC=C1)C=C
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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